molecular formula C9H12N2O2 B13014974 N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide

N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide

Cat. No.: B13014974
M. Wt: 180.20 g/mol
InChI Key: RODSVYWYSUQMND-UHFFFAOYSA-N
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Description

N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 6-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide typically involves the reaction of 6-(hydroxymethyl)pyridine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and acetamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(Hydroxymethyl)pyridin-2-yl)methyl)acetamide is unique due to the presence of both hydroxymethyl and acetamide groups, which can confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a versatile molecule for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[[6-(hydroxymethyl)pyridin-2-yl]methyl]acetamide

InChI

InChI=1S/C9H12N2O2/c1-7(13)10-5-8-3-2-4-9(6-12)11-8/h2-4,12H,5-6H2,1H3,(H,10,13)

InChI Key

RODSVYWYSUQMND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)CO

Origin of Product

United States

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